Germane, tetrakis(dimethylamino)-
Overview
Description
Germane, tetrakis(dimethylamino)- is a useful research compound. Its molecular formula is C8H24GeN4 and its molecular weight is 248.93 g/mol. The purity is usually 95%.
The exact mass of the compound Germane, tetrakis(dimethylamino)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Vapor Pressure Studies
- Tetrakis(dimethylamino)germane's vapor pressure was measured using the static method in the temperature range of 278 to 308 K. This study provided the first reported vapor pressure measurements for this compound, crucial for its technological applications (Morávek et al., 2010).
Use in Reduction of Arenediazonium Salts
- Tetrakis(dimethylamino)ethylene (TDAE), similar in structure to tetrakis(dimethylamino)germane, has been used effectively for reducing arenediazonium salts to aryl radical intermediates. This method has facilitated the synthesis of indolines and indoles, demonstrating its significance in organic synthesis (Mahesh et al., 2009).
Application in Synthesis of α,α-Difluoroketone Derivatives
- Tetrakis(dimethylamino)ethylene (TDAE) has been shown to be an effective reductant for chlorodifluoromethylated ketones, leading to the production of 2,2-difluoro-3-hydroxy ketone derivatives. This highlights its potential in creating specific fluorinated compounds (Burkholder et al., 1998).
Thin Film Deposition in Microelectronics
- Tetrakis(dimethylamino)titanium, closely related to tetrakis(dimethylamino)germane, is a primary precursor for depositing thin diffusion barrier films on semiconductor substrates, a crucial process in microelectronics. Studies on its adsorption and dissociation provide insights into the mechanisms of film formation (R. and Teplyakov, 2007).
Electrophilic Addition Reactions
- Tetrakis(dimethylamino)ethylene's reactions with weak acids have been studied, revealing insights into electrophilic addition reactions and carbon-carbon bond cleavage. Such reactions are fundamental in organic synthesis and understanding the behavior of similar compounds like tetrakis(dimethylamino)germane (Norris, 1972).
Catalytic Applications
- Tetrakis(dimethylamido)diboron, structurally related to tetrakis(dimethylamino)germane, has been used as a catalyst for the synthesis of aryl amides from aromatic carboxylic acids and amines. This demonstrates the potential catalytic applications of similar compounds in organic synthesis (Sawant et al., 2018).
Properties
IUPAC Name |
N-methyl-N-[tris(dimethylamino)germyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24GeN4/c1-10(2)9(11(3)4,12(5)6)13(7)8/h1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUUTODNPMRHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Ge](N(C)C)(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24GeN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223665 | |
Record name | Germane, tetrakis(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7344-40-3 | |
Record name | N,N,N′,N′,N′′,N′′,N′′′,N′′′-Octamethylgermanetetramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7344-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Germane, tetrakis(dimethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007344403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Germane, tetrakis(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7344-40-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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